N-(2,2-dimethoxyethyl)-3-methylsulfonylpropan-1-amine
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Overview
Description
N-(2,2-dimethoxyethyl)-3-methylsulfonylpropan-1-amine: is an organic compound with a unique structure that includes a dimethoxyethyl group and a methylsulfonylpropan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-3-methylsulfonylpropan-1-amine typically involves the reaction of aminoacetaldehyde dimethyl acetal with a sulfonyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the sulfonyl halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-3-methylsulfonylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-3-methylsulfonylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-3-methylsulfonylpropan-1-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethoxyethyl)-N-methylamine
- N-(2,2-dimethoxyethyl)pyrimidin-2-amine
- N-(3,3-diethoxypropyl)pyrimidin-2-amine
Uniqueness
N-(2,2-dimethoxyethyl)-3-methylsulfonylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C8H19NO4S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-3-methylsulfonylpropan-1-amine |
InChI |
InChI=1S/C8H19NO4S/c1-12-8(13-2)7-9-5-4-6-14(3,10)11/h8-9H,4-7H2,1-3H3 |
InChI Key |
RZYJYWDVGKLEMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNCCCS(=O)(=O)C)OC |
Origin of Product |
United States |
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